molecular formula C12H10FN3O3S B1327068 3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142202-61-6

3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No. B1327068
CAS RN: 1142202-61-6
M. Wt: 295.29 g/mol
InChI Key: NSDRMXQRVFTZPH-UHFFFAOYSA-N
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Description

3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid, also known as 4-Fluoro-3-(5-carbamoyl-1,3,4-thiadiazol-2-yl)propanoic acid or 4-Fluoro-3-(5-thiocarbamoyl-1,3,4-thiadiazol-2-yl)propanoic acid, is a synthetic organic compound that has recently been studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their unique chemical properties and potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, a compound structurally related to 3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid, has demonstrated effectiveness in inhibiting the growth of both Listeria monocytogenes and Escherichia coli. This suggests potential applications in antimicrobial therapy and research (Kariuki et al., 2022).

Anticancer and Antioxidant Activity

Compounds like 2-(2-nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one and 2-(3-fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one have shown promising in vitro anti-proliferative activity on human breast adenocarcinoma cells. Their antioxidant capabilities have also been explored, indicating potential in cancer research and therapy (Joseph et al., 2013).

Synthesis and Structural Studies

The synthesis and structural elucidation of related 1,3,4-thiadiazole derivatives, like 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, have been extensively studied. These insights are crucial for understanding the chemical nature and potential applications of such compounds in various scientific fields (Yin et al., 2008).

Quantum Theory and Molecular Interactions

The quantum theory of atoms-in-molecules (QTAIM) approach has been used to characterize intra- and intermolecular interactions in compounds like N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine. This research provides valuable insights into the nature of noncovalent interactions, crucial for drug design and materials science (El-Emam et al., 2020).

Photophysical and Photochemical Properties

Studies on compounds from the 1,3,4-thiadiazole group, like 2-amino-5-phenyl-1,3,4-thiadiazole, have revealed interesting dual fluorescence effects. These properties are significant for applications in molecular probes, biology, and molecular medicine (Budziak et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s used for proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .

properties

IUPAC Name

3-[5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3S/c13-7-1-3-8(4-2-7)14-11(19)12-16-15-9(20-12)5-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDRMXQRVFTZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 2
3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 4
3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 6
3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

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